Cas no 70958-86-0 (Amosulalol Hydrochloride)

Amosulalol Hydrochloride 化学的及び物理的性質
名前と識別子
-
- (±)-5-[1-Hydroxy-2-[[2-(o-methoxyphenoxy)ethyl]amino]ethyl]-o-toluenesulfonamide monohydrochloride
- Amosulalol hydrochloride
- YM-09538
- Lowgan
- (±)-5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide monohydrochloride
- 5-(1-hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzenesulfonamide
- 5-(1-hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzenesulfonamide hydrochloride (1:1)
- Amosulalol (hydrochloride)
- Q27260271
- CHEBI:31208
- 93633-92-2
- Amosulalol monohydrochloride
- 93633-92-2 ( HCl)
- Amosulalol hydrochloride (JP17)
- 70958-86-0
- 5-(1-Hydroxy-2-((2-(2-methoxyphenoxy)ethyl)amino)ethyl)-2-methylbenzenesulfonamide hydrochloride
- AMOSULALOL MONOHYDROCHLORIDE [MI]
- 5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride
- AMOSULALOL HYDROCHLORIDE [WHO-DD]
- UNII-4O4S698PEE
- YM 09538
- C18H25ClN2O5S
- SCHEMBL50631
- Benzenesulfonamide, 5-(1-hydroxy-2-((2-(2-methoxyphenoxy)ethyl)amino)ethyl)-2-methyl-, monohydrochloride
- Benzenesulfonamide, 5-(1-hydroxy-2-((2-(2-methoxyphenoxy)ethyl)amino)ethyl)-2-methyl-, hydrochloride, (+-)-
- (+-)-5-Hydroxy-2-(2-(2-methoxyphenoxy)ethylamino)ethyl)-2-methylbenzolsulfonamid hydrochlorid
- Lowgan (TN)
- AMOSULALOL HYDROCHLORIDE [MART.]
- 4O4S698PEE
- D01469
- AKOS016014189
- Amosulalol HCl
- BENZENESULFONAMIDE, 5-(1-HYDROXY-2-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)ETHYL)-2-METHYL-, HYDROCHLORIDE, (+/-)-
- DTXSID00918277
- BENZENESULFONAMIDE, 5-(1-HYDROXY-2-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)ETHYL)-2-METHYL-, HYDROCHLORIDE (1:1)
- Amosulalol hydrochloride [JAN]
- 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1)
- Amosulalol Hydrochloride
-
- インチ: InChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H
- InChIKey: JRVCPDVOFCWKAG-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl
計算された属性
- せいみつぶんしりょう: 416.11745
- どういたいしつりょう: 416.1172708g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 9
- 複雑さ: 510
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 119Ų
じっけんとくせい
- PSA: 110.88
Amosulalol Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A634195-.5mg |
Amosulalol Hydrochloride |
70958-86-0 | .5mg |
$ 207.00 | 2023-04-19 | ||
TRC | A634195-5mg |
Amosulalol Hydrochloride |
70958-86-0 | 5mg |
$ 1642.00 | 2023-04-19 | ||
TRC | A634195-0.5mg |
Amosulalol Hydrochloride |
70958-86-0 | 0.5mg |
$ 170.00 | 2022-06-07 | ||
Crysdot LLC | CD12040785-1g |
5-(1-Hydroxy-2-((2-(2-methoxyphenoxy)ethyl)amino)ethyl)-2-methylbenzenesulfonamide hydrochloride |
70958-86-0 | 95+% | 1g |
$1488 | 2024-07-24 |
Amosulalol Hydrochloride 関連文献
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
Amosulalol Hydrochlorideに関する追加情報
Introduction to Amosulalol Hydrochloride (CAS No 70958-86-0)
Amosulalol Hydrochloride, a compound with the chemical formula C14H22Cl2N2O·HCl, is a synthetic pharmaceutical agent that has garnered significant attention in the field of cardiovascular research and therapeutic applications. This compound, identified by its unique CAS number 70958-86-0, belongs to the class of beta-blockers and has shown promising properties in managing various cardiovascular conditions. The hydrochloride salt form enhances its solubility and bioavailability, making it a viable candidate for clinical use.
The pharmacological profile of Amosulalol Hydrochloride is characterized by its non-selective beta-adrenergic receptor blocking activity. Unlike some modern beta-blockers that target specific receptors, Amosulalol Hydrochloride interacts with both beta-1 and beta-2 adrenergic receptors, which contributes to its broad-spectrum effects on the cardiovascular system. This dual-action mechanism makes it particularly effective in conditions such as hypertension, angina pectoris, and arrhythmias. The compound's ability to reduce heart rate and blood pressure without significantly altering cardiac output has been a focal point of interest in clinical trials.
Recent advancements in pharmacokinetic studies have provided deeper insights into the metabolic pathways and interactions of Amosulalol Hydrochloride. Research indicates that the compound undergoes extensive metabolism primarily through the cytochrome P450 enzyme system, particularly CYP3A4 and CYP2D6. This metabolic profile is crucial for understanding potential drug-drug interactions and optimizing dosing regimens. For instance, patients concurrently taking medications that induce or inhibit these enzymes may require dose adjustments to maintain therapeutic efficacy.
The therapeutic potential of Amosulalol Hydrochloride has been further explored in clinical trials focusing on its efficacy in managing chronic heart failure. Studies have demonstrated that the compound can improve left ventricular function and reduce hospitalization rates among patients with heart failure. The mechanism behind this effect is believed to involve not only its beta-blocking properties but also its ability to enhance endothelial function through nitric oxide release. This multifaceted action positions Amosulalol Hydrochloride as a promising therapeutic option for patients with advanced cardiovascular diseases.
In addition to its cardiovascular applications, Amosulalol Hydrochloride has shown potential in mitigating the symptoms associated with thyroid storm and hyperthyroidism. The compound's ability to stabilize heart rate and blood pressure in these critical conditions makes it a valuable adjunct therapy. Clinical observations suggest that when used in conjunction with standard treatments like beta-blockers and antithyroid drugs, Amosulalol Hydrochloride can significantly reduce the risk of arrhythmias and other complications.
The safety profile of Amosulalol Hydrochloride has been thoroughly evaluated through multiple phases of clinical research. Common adverse effects reported include fatigue, dizziness, and mild bradycardia, which are generally manageable with dose adjustments or symptomatic treatment. Importantly, there have been no reports of severe cardiotoxicity or significant respiratory depression associated with its use. This favorable safety profile enhances its appeal as a therapeutic agent compared to some other beta-blockers that may have more pronounced side effects.
The development of novel formulations for Amosulalol Hydrochloride is an ongoing area of research aimed at improving patient compliance and therapeutic outcomes. Innovations such as extended-release tablets have been investigated to provide more consistent blood levels over an extended period. This could potentially reduce the frequency of dosing from twice daily to once daily, thereby enhancing patient convenience and adherence to treatment regimens.
The role of Amosulalol Hydrochloride in preclinical models has also provided valuable insights into its potential applications beyond cardiovascular diseases. Studies using animal models have explored its effects on neuroprotection and anti-inflammatory responses, suggesting possible benefits in conditions such as stroke and neurodegenerative disorders. While these findings are preliminary, they open up new avenues for further investigation into the broader therapeutic utility of this compound.
In conclusion, Amosulalol Hydrochloride (CAS No 70958-86-0) represents a significant advancement in the management of cardiovascular diseases due to its unique pharmacological properties and favorable safety profile. Its dual-action on beta-adrenergic receptors, combined with its ability to enhance endothelial function, makes it a versatile therapeutic agent. Ongoing research continues to uncover new applications for this compound, positioning it as a cornerstone in modern cardiovascular medicine.
70958-86-0 (Amosulalol Hydrochloride) 関連製品
- 2228368-15-6(tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate)
- 2224257-09-2(N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide)
- 2228923-91-7(3-Methyl-2-(2-nitroethyl)thiophene)
- 4945-48-6(Piperidine, 1-butyl-)
- 1897378-83-4(2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol)
- 1546681-34-8(1-(thiolan-3-yl)methylcyclopropan-1-amine)
- 1193389-44-4(2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride)
- 54810-28-5(2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide)
- 1261437-18-6(2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine)
- 1245772-61-5(1-isopropyl-4-methyl-5-nitro-1H-pyrazole)




